6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one
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Overview
Description
6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one is a fluorinated spiro compound with a unique structure that combines azetidine and benzo[d][1,3]oxazin] rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and potential biological activity.
Material Science: Application in the development of new materials with specific properties, such as fluorinated polymers.
Biological Studies: Investigation of its interactions with biological molecules and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to biological effects. The spiro structure may also contribute to its stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
6’-Chlorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one: Similar structure but with a chlorine atom instead of fluorine.
6’-Bromospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
6’-Fluorospiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens .
Properties
IUPAC Name |
6-fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-6-1-2-8-7(3-6)10(4-12-5-10)15-9(14)13-8/h1-3,12H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONRVANAEBUVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)C3=C(C=CC(=C3)F)NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823324-99-7 |
Source
|
Record name | 6'-fluoro-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-2'-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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